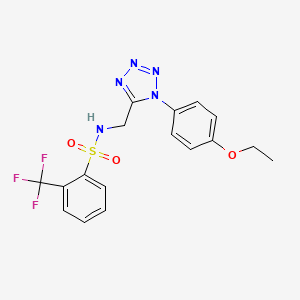![molecular formula C26H27N3S B2446637 4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine CAS No. 690962-25-5](/img/structure/B2446637.png)
4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with a benzylpiperidine and a dimethylphenyl group, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Gewald Reaction: This step involves the formation of the thienopyrimidine core by reacting a ketone with a cyanoacetamide in the presence of elemental sulfur and a base.
Cyclization: The intermediate product undergoes cyclization to form the thienopyrimidine ring.
Substitution: The benzylpiperidine and dimethylphenyl groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution or other suitable methods.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment .
Analyse Des Réactions Chimiques
4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Applications De Recherche Scientifique
4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: It may be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives, such as:
4-(4-Trifluoromethylphenyl)thieno[2,3-d]pyrimidine: Known for its use in OLEDs and other electronic applications.
4-(4-Methoxyphenyl)thieno[2,3-d]pyrimidine: Studied for its potential anti-cancer properties.
4-(4-Chlorophenyl)thieno[2,3-d]pyrimidine: Investigated for its enzyme inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thienopyrimidine derivatives .
Propriétés
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3S/c1-18-8-9-22(14-19(18)2)23-16-30-26-24(23)25(27-17-28-26)29-12-10-21(11-13-29)15-20-6-4-3-5-7-20/h3-9,14,16-17,21H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMHOMTGNXLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2446554.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2446558.png)
![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2446559.png)
![Methyl 4-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B2446561.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2446565.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2446566.png)

![3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2446569.png)
![3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]propanamide](/img/structure/B2446572.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B2446574.png)
![1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2446575.png)
![6-(2-fluorophenyl)-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4(3H)-pyrimidinone](/img/structure/B2446576.png)
![3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2446577.png)
